(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate

COX inhibition inflammation isoxazole derivatives

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate (CAS 953242-39-2) is a synthetic heterocyclic compound with the molecular formula C21H22N2O5S and a molecular weight of 414.47 g/mol. Structurally, it contains a 5-phenyl-1,2-oxazole (isoxazole) core linked via a methyl ester bridge to a 4-(diethylsulfamoyl)benzoate moiety, placing it within the broader class of isoxazole-carboxylate derivatives that have been investigated for cyclooxygenase (COX) inhibition and anticancer activity.

Molecular Formula C21H22N2O5S
Molecular Weight 414.48
CAS No. 953242-39-2
Cat. No. B3003575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate
CAS953242-39-2
Molecular FormulaC21H22N2O5S
Molecular Weight414.48
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C21H22N2O5S/c1-3-23(4-2)29(25,26)19-12-10-17(11-13-19)21(24)27-15-18-14-20(28-22-18)16-8-6-5-7-9-16/h5-14H,3-4,15H2,1-2H3
InChIKeyQYGXBADHWJIGPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate (CAS 953242-39-2): Core Identity, Structural Class, and Procurement-Relevant Characteristics


(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate (CAS 953242-39-2) is a synthetic heterocyclic compound with the molecular formula C21H22N2O5S and a molecular weight of 414.47 g/mol [1]. Structurally, it contains a 5-phenyl-1,2-oxazole (isoxazole) core linked via a methyl ester bridge to a 4-(diethylsulfamoyl)benzoate moiety, placing it within the broader class of isoxazole-carboxylate derivatives that have been investigated for cyclooxygenase (COX) inhibition and anticancer activity [2]. The compound is cataloged under the synonym COX-1/2-IN-5 (compound 2a) in commercial screening libraries, where it is described as a dual COX-1/COX-2 inhibitor [1][3].

Why Generic Substitution of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate Fails: Structural Determinants of Differential COX-1/COX-2 Selectivity and Cytotoxicity


Within the isoxazole-carboxamide and isoxazole-ester chemotype, minor structural modifications produce large shifts in both COX-1/COX-2 isoform selectivity and anticancer potency, rendering simple analog substitution unreliable. In a systematic study of 17 isoxazole-containing derivatives, the most potent COX inhibitor (A13) achieved IC50 values of 64 nM (COX-1) and 13 nM (COX-2) with a selectivity ratio of 4.63, while a closely related analog (2b) exhibited the highest COX-1 potency at 0.391 μg/mL but a completely different cytotoxicity profile against HeLa (IC50 = 0.11 μg/mL) and HepG2 cell lines [1][2]. The target compound's unique combination of the 5-phenyl-1,2-oxazol-3-ylmethyl ester and 4-(diethylsulfamoyl)benzoate substituents dictates its specific COX-1/COX-2 inhibition ratio (IC50: 2.650 μM and 0.958 μM, respectively) and its distinct HepG2 cytotoxicity profile (IC50 = 60.75 μM), which cannot be replicated by analogs bearing dimethylsulfamoyl, fluoro, trifluoromethyl, or methoxy substitutions on the benzoyl ring [3].

Quantitative Differentiation Evidence for (5-Phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate: Comparator-Based COX Inhibition, Cytotoxicity, and Selectivity Data


Dual COX-1/COX-2 Inhibition Potency: Direct Comparison with Isoxazole-Carboxamide Analog 2b and Ketoprofen Reference

In a head-to-head in vitro COX inhibition assay, (5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate (compound 2a) demonstrated dual COX-1/COX-2 inhibition with IC50 values of 2.650 μM (COX-1) and 0.958 μM (COX-2) [1]. This profile contrasts with the closest structural analog, compound 2b, which showed a COX-1 IC50 of 0.391 μg/mL (approximately 0.92 μM, assuming MW ~424) and a distinctly different cytotoxicity fingerprint [2]. The COX-2 selectivity of the target compound (COX-1/COX-2 IC50 ratio ≈ 2.77) differs markedly from the most potent compound in the series, A13 (COX-1 IC50 = 64 nM, COX-2 IC50 = 13 nM, selectivity ratio = 4.63) [3].

COX inhibition inflammation isoxazole derivatives NSAID

Anticancer Cytotoxicity Profile: HepG2 Liver Cancer Cell Line IC50 with Comparator Doxorubicin

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate (COX-1/2-IN-5) inhibited the proliferation of HepG2 hepatocellular carcinoma cells with an IC50 of 60.75 μM [1]. In a parallel study on isoxazole-carboxamide derivatives, compound 2a (identical core scaffold) demonstrated antiproliferative activity against Hep3B liver cancer cells with an IC50 of 2.774 ± 0.53 μg/mL (~6.7 μM), while the most potent analog 2b achieved an IC50 of 0.11 ± 0.10 μg/mL (~0.26 μM) against HeLa cervical cancer cells, exceeding the potency of doxorubicin in the same assay [2].

anticancer HepG2 cytotoxicity liver cancer isoxazole

COX-2 Selectivity Ratio vs. Positive Control Ketoprofen: Differential Isoform Preference

In a direct comparison with the clinical NSAID Ketoprofen, (5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate (compound 2a) exhibited a COX selectivity ratio of 1.44, which was characterized as 'good selectivity' relative to the Ketoprofen reference control [1]. For context, the most selective compound in the same study, A13, achieved a selectivity ratio of 4.63 (COX-2/COX-1 IC50 ratio of 0.20), indicating substantially greater COX-2 preference [2].

COX-2 selectivity NSAID safety isoxazole selectivity ratio

Structural Differentiation from Dimethylsulfamoyl and Trifluoromethyl Benzoate Analogs: Impact on COX Inhibition Trajectory

The diethylsulfamoyl substituent on the benzoyl ring of (5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate differentiates it from commercially available analogs bearing dimethylsulfamoyl (CAS 952961-70-5), trifluoromethyl (CAS 343374-56-1), 4-fluoro (CAS 880270-92-8), or 4-methylbenzoate groups . Within the broader isoxazole-carboxamide SAR, 3,4-dimethoxy substitution combined with a chloro-phenyl group (as in A13) produced a 4.63-fold COX-2 selectivity and 74-fold greater COX-2 potency than the diethylsulfamoyl ester derivative [1]. These data indicate that the diethylsulfamoyl group confers a specific, moderate dual-inhibition phenotype distinct from both weaker (dimethylsulfamoyl) and stronger (dimethoxy/chloro) substitution patterns.

SAR structure-activity relationship sulfamoyl isoxazole ester lead optimization

Validated Research and Industrial Application Scenarios for (5-Phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate Based on Quantitative Evidence


COX-1/COX-2 Dual Inhibition Screening and Isoform Selectivity Profiling

The compound is suitable as a reference tool or screening hit for COX-1/COX-2 dual inhibition assays, with verified IC50 values of 2.650 μM (COX-1) and 0.958 μM (COX-2) and a measurable selectivity ratio of 2.77 [1]. Its balanced inhibition profile, benchmarked against Ketoprofen (selectivity ratio reference) and the highly selective A13 (selectivity ratio 4.63), makes it a useful calibrator for assays designed to distinguish dual inhibitors from isoform-selective compounds [2].

Hepatocellular Carcinoma (HCC) Cell-Based Anticancer Screening

With demonstrated cytotoxicity against HepG2 liver cancer cells (IC50 = 60.75 μM) and Hep3B cells (IC50 = 2.774 ± 0.53 μg/mL), this compound serves as a moderate-activity starting point for medicinal chemistry optimization campaigns targeting hepatocellular carcinoma [1]. Its activity, while lower than clinical agents such as doxorubicin, provides a defined baseline for SAR exploration of isoxazole-ester derivatives in liver cancer models [2].

Structure-Activity Relationship (SAR) Studies on Sulfamoyl Alkyl Chain Length in COX Pharmacology

The diethylsulfamoyl substituent represents a specific point on the SAR continuum between dimethylsulfamoyl and bulkier sulfamoyl analogs [1]. Procurement of this compound enables direct comparison with the dimethylsulfamoyl analog (CAS 952961-70-5) and the benzamide derivative (CAS 952961-70-5) to determine how N-alkyl chain length on the sulfamoyl group modulates COX inhibitory potency, isoform selectivity, and cancer cell cytotoxicity [2].

Molecular Docking and Computational Chemistry Validation Studies

The isoxazole-carboxamide/ester chemotype has been subjected to molecular docking studies against human COX-1 and COX-2 crystal structures, with compound A13 showing specific binding interactions in the secondary binding pocket of COX-2 [1]. This compound can be used to experimentally validate docking predictions for diethylsulfamoyl-containing ligands, providing a bridge between computational models and in vitro COX inhibition data for this substitution pattern [2].

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